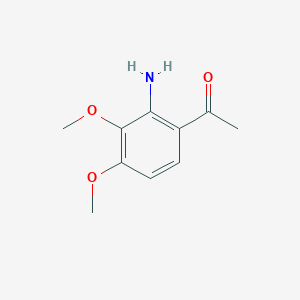

1-(2-Amino-3,4-dimethoxyphenyl)ethanone

説明

Contextual Significance in Organic Synthesis and Medicinal Chemistry Research

In the fields of organic synthesis and medicinal chemistry, 1-(2-Amino-3,4-dimethoxyphenyl)ethanone is recognized as a valuable precursor and starting material. Its structural features, including a ketone group and electron-donating methoxy (B1213986) substituents, are key to its reactivity in nucleophilic substitution and condensation reactions. This reactivity allows for a wide array of derivatization pathways.

The compound serves as a critical starting point for synthesizing pharmaceutical intermediates. Research has explored its potential as a precursor for compounds with significant pharmacological activity. Derivatives of this molecule have shown potential in the development of agents for cancer treatment and neuroprotective applications, indicating its importance in medicinal chemistry. The amino and methoxy groups on the phenyl ring can engage in hydrogen bonding and other molecular interactions, which is a crucial aspect of its biological and chemical reactivity.

Role as a Key Intermediate and Scaffold in Complex Molecule Synthesis

The primary role of this compound in research is as a key intermediate for building more complex molecules, particularly heterocyclic systems. The strategic placement of the amino group ortho to the acetyl group is crucial for intramolecular cyclization reactions, making it an ideal substrate for synthesizing fused ring systems.

Synthesis of Quinolines: The structure of this compound is well-suited for the Friedländer annulation, a classic and widely used method for synthesizing quinolines. mdpi.com This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl. The dimethoxy-substituted phenyl ring of the starting material becomes part of the resulting quinoline's benzene (B151609) ring, yielding polysubstituted quinolines that are of great interest in medicinal chemistry due to their broad range of biological activities, including anti-malarial, anti-bacterial, and anti-cancer properties. mdpi.comorganic-chemistry.org

Synthesis of Quinazolinones: This compound is also a valuable precursor for the synthesis of quinazolinones. organic-chemistry.org Quinazolinones are another class of nitrogen-containing heterocyclic compounds with diverse pharmacological applications, including antimicrobial and anticancer activities. nih.gov The synthesis can proceed through the conversion of the aminoketone to a 2-aminobenzamide (B116534) derivative, which can then undergo cyclization with various reagents to form the quinazolinone ring system. organic-chemistry.orggoogle.com

The table below summarizes the role of this compound as a synthetic intermediate.

| Starting Material | Reaction Type | Product Scaffold | Potential Applications of Product Scaffold |

| This compound | Friedländer Annulation | Quinolines | Antimalarial, Antimicrobial, Anticancer, Anti-inflammatory mdpi.comresearchgate.net |

| This compound | Cyclization (multi-step) | Quinazolinones | Antimicrobial, Anticancer, Antihypertensive, Anti-inflammatory organic-chemistry.orgnih.gov |

Overview of Research Trajectories and Potential Applications

Current and future research involving this compound is strongly directed towards medicinal chemistry and the development of novel therapeutic agents. The ability to use this compound to construct diverse libraries of quinoline (B57606) and quinazolinone derivatives is a significant advantage for drug discovery programs. mdpi.comorganic-chemistry.orgorganic-chemistry.org

The primary research trajectories include:

Anticancer Drug Discovery: Derivatives have demonstrated inhibitory effects on the proliferation of cancer cells, making this a promising area of investigation.

Neuroprotective Agents: There is research suggesting that compounds derived from this scaffold could have applications in treating neurodegenerative diseases.

Antimicrobial Agents: The quinoline and quinazolinone cores are well-established pharmacophores in antimicrobial drugs, and new derivatives are continually being explored to combat drug resistance. mdpi.comnih.gov

The focus remains on leveraging this compound as a versatile scaffold to be modified and optimized for enhanced biological activity and selectivity towards specific molecular targets. organic-chemistry.orgorganic-chemistry.org

Structure

3D Structure

特性

IUPAC Name |

1-(2-amino-3,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXLBTQOYLNGRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604216 | |

| Record name | 1-(2-Amino-3,4-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49701-79-3 | |

| Record name | 1-(2-Amino-3,4-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 2 Amino 3,4 Dimethoxyphenyl Ethanone

Strategic Synthetic Routes and Precursors in Academic Synthesis

The synthesis of 1-(2-Amino-3,4-dimethoxyphenyl)ethanone, also known as 2-amino-3,4-dimethoxyacetophenone, can be achieved through various strategic routes. A common and effective approach involves the nitration of a precursor followed by the reduction of the nitro group.

Nitration-Reduction Pathways (e.g., from Acetoveratrone)

A prevalent strategy for introducing an amino group onto an activated aromatic ring, such as in acetoveratrone (3',4'-dimethoxyacetophenone), is through a two-step nitration and reduction sequence. wikipedia.org

First, the precursor, 3',4'-dimethoxyacetophenone, undergoes electrophilic aromatic substitution in the form of nitration. The directing effects of the existing methoxy (B1213986) and acetyl groups on the aromatic ring guide the incoming nitro group. Following the nitration, the resulting nitro-substituted intermediate, such as 3',4'-dimethoxy-5'-nitroacetophenone, is subjected to reduction. prepchem.com Various reducing agents can be employed for this transformation. A common method involves the use of a metal catalyst, like palladium on carbon (Pd/C) with hydrogen gas, or metal-acid systems such as tin(II) chloride in an acidic medium. prepchem.comprepchem.comscispace.com For instance, the reduction of 3',4'-dimethoxy-5'-nitroacetophenone using tin(II) chloride dihydrate in ethanol (B145695) yields 5'-amino-3',4'-dimethoxyacetophenone. prepchem.com This nitration-reduction pathway is a fundamental and reliable method for the synthesis of aromatic amines from nitro-aromatic precursors. scispace.com

Table 1: Reagents for Reduction of Nitro-Aromatic Compounds

| Reducing System | Reactant Example | Product Example | Reference |

|---|---|---|---|

| SnCl₂·2H₂O in Ethanol | 3',4'-Dimethoxy-5'-nitroacetophenone | 5'-Amino-3',4'-dimethoxyacetophenone | prepchem.com |

| 10% Pd/C, H₂ in Methanol (B129727)/HCl | 2-Azido-3',4'-dihydroxyacetophenone | 2-Amino-3',4'-dihydroxyacetophenone HCl | prepchem.com |

| Zn/NH₄Cl in Water | 4-Nitroacetophenone | 4-Aminoacetophenone | scispace.com |

Hydrolysis and Condensation Reactions in Synthesis

Condensation and hydrolysis are fundamental reactions in multi-step organic syntheses, often employed for the construction and modification of complex molecules. mdpi.com A condensation reaction involves the joining of two molecules with the elimination of a smaller molecule, such as water. masterorganicchemistry.com This is a key process in forming carbon-nitrogen bonds. For example, the synthesis of intermediates can be achieved through the condensation of a benzaldehyde (B42025) derivative with a nitroalkane. google.com

Hydrolysis, the cleavage of chemical bonds by the addition of water, is frequently used as a final step in a synthetic sequence to deprotect functional groups or to convert an intermediate into the final product. masterorganicchemistry.comgoogle.com For instance, after a series of reactions to build a molecular framework, a terminal hydrolysis step can reveal the desired functional group, such as an amine or a carboxylic acid. youtube.com In the synthesis of related acetophenones, hydrolysis is sometimes used to process solid intermediates obtained from reaction mixtures. google.com

Reaction Mechanisms and Pathways for Derivatization

The presence of a primary amino group and a ketone functional group makes this compound a versatile substrate for various derivatization reactions.

Nucleophilic Substitution Reactions

The amino group in this compound is nucleophilic and can readily participate in substitution reactions, particularly nucleophilic acyl substitution. A prime example is the acylation of the amino group. This reaction is typically carried out by treating the aminoketone with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. nih.gov For example, reacting an aminoethanone derivative with chloroacetyl chloride results in the formation of a new amide bond, yielding a 2-chloro-N-phenethylacetamide derivative. google.com This acylation is a robust method for introducing a wide variety of substituents onto the amino group, thereby modifying the compound's properties. nih.gov

Reduction Reactions (e.g., Carbonyl Group Reduction to Alcohols)

The carbonyl group of the ethanone (B97240) moiety in this compound can be selectively reduced to a secondary alcohol. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and frequently used reagent for this purpose, capable of reducing aldehydes and ketones to their corresponding alcohols without affecting other functional groups like esters or amides under standard conditions. numberanalytics.commasterorganicchemistry.com The reaction mechanism involves the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon. numberanalytics.com A subsequent workup with a protic solvent, such as ethanol or water, protonates the resulting alkoxide to yield the alcohol product, 1-(2-amino-3,4-dimethoxyphenyl)ethanol. youtube.comepa.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although NaBH₄ is often preferred for its selectivity and safer handling. youtube.com

Table 2: Common Reducing Agents for Ketone to Alcohol Transformation

| Reducing Agent | Abbreviation | Typical Solvent | Selectivity | Reference |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Reduces aldehydes and ketones | numberanalytics.commasterorganicchemistry.com |

| Lithium Aluminum Hydride | LiAlH₄ | Tetrahydrofuran, Diethyl ether | Reduces ketones, esters, amides, carboxylic acids | youtube.com |

Condensation Reactions (e.g., with Amines to Form Imines or Amides)

The carbonyl group of this compound can undergo condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the primary amine to the ketone's carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration of this intermediate, which is facilitated by the acid catalyst, leads to the formation of the carbon-nitrogen double bond of the imine. masterorganicchemistry.comlibretexts.org The reaction is reversible and can be driven to completion by removing the water that is formed. masterorganicchemistry.com

Conversely, the amino group of this compound can react with carbonyl compounds. More significantly for derivatization, the amino group can react with carboxylic acid derivatives, like acyl chlorides, to form amides, as discussed in the nucleophilic substitution section. nih.govlibretexts.org This amide bond formation is a cornerstone of medicinal chemistry and materials science, allowing for the linkage of the aminoketone core to a vast array of other molecules. nih.govyoutube.com

Acylation Reactions

The presence of a primary amino group in this compound makes it amenable to N-acylation reactions. This transformation is fundamental in modifying the compound's electronic and steric properties, and for introducing functionalities that can direct further synthetic steps. A variety of acylating agents, including acyl chlorides and anhydrides, can be employed to form the corresponding N-acyl derivatives.

A notable example is the ortho-acylation to produce N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide. In this synthesis, the starting amide, N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide, undergoes a Friedel-Crafts-type acylation with acetic anhydride in the presence of polyphosphoric acid (PPA). This reaction introduces an acetyl group at the ortho position to the existing amino group on the benzene (B151609) ring. nih.gov

The general conditions for N-acylation of 2-aminoacetophenones often involve reacting the amine with an acyl chloride or anhydride in the presence of a base, such as triethylamine (B128534) or pyridine, in an appropriate solvent like dichloromethane (B109758) (DCM) or under solvent-free conditions. nih.govmdpi.com The reaction conditions can be optimized for different acylating agents and substrates to achieve high yields.

Table 1: Examples of N-Acylation Reactions of 2-Aminoacetophenone Derivatives

| Starting Material | Acylating Agent | Catalyst/Base | Solvent | Product | Yield (%) | Reference |

| 2-Amino-5-bromoacetophenone | 4-Methylbenzenesulfonyl chloride | Pyridine | Pyridine | N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | 85 | mdpi.com |

| N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide | Acetic anhydride | Polyphosphoric acid | Dichloromethane | N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide | - | nih.gov |

| Aniline (B41778) | Acetic anhydride | None | Water | Acetanilide | 92 | nih.gov |

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound, possessing both an amino and a keto group in proximity, makes it an excellent precursor for the synthesis of various heterocyclic compounds through cyclization reactions. These heterocycles are of significant interest in medicinal chemistry and materials science.

Thiadiazoles: 2-Amino-1,3,4-thiadiazoles can be synthesized from derivatives of this compound. For instance, 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole is prepared from 3,4-dimethoxybenzoylthiosemicarbazide through treatment with acetyl chloride followed by sodium hydroxide. sioc-journal.cn This highlights a common pathway to thiadiazoles involving the cyclization of thiosemicarbazide (B42300) derivatives, which can be accessed from the corresponding benzoic acids.

Pyrroles: The synthesis of pyrroles from 2-aminoacetophenones can be achieved through various methods, such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgwikipedia.orgalfa-chemistry.comrgmcet.edu.inresearchgate.net While direct synthesis from this compound requires the formation of a suitable 1,4-dicarbonyl intermediate, the amino group can readily participate in the cyclization step. Another approach is the Hantzsch pyrrole (B145914) synthesis, which utilizes the reaction of a β-ketoester with ammonia (B1221849) or a primary amine and an α-haloketone. wikipedia.orgyoutube.comyoutube.comyoutube.com

Pyrrolopyridines: Pyrrolopyridine scaffolds can be constructed from 2-aminoaryl ketones through reactions like the Friedländer annulation. researchgate.netresearchgate.netwikipedia.orgrsc.org This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, often catalyzed by acids or bases, to form a quinoline (B57606) or related heterocyclic system. By analogy, this compound can serve as the amino-ketone component for the synthesis of substituted pyrrolopyridines.

Triazoles: The synthesis of 1,2,3-triazoles often proceeds via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne, a reaction popularly known as "click chemistry". rhhz.netuobaghdad.edu.iqscispace.comnih.gov To utilize this compound in this context, it would first need to be converted to either an azide or an alkyne derivative. For example, the amino group could be transformed into an azide, which could then react with various alkynes to yield a library of 1,2,3-triazole derivatives.

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly being applied to organic synthesis to develop more sustainable and environmentally benign processes. This includes the use of alternative reaction conditions and catalyst systems for the synthesis of this compound and its derivatives.

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. This technique can lead to higher yields, shorter reaction times, and reduced waste. The synthesis of quinolines, which are structurally related to some of the heterocycles derivable from this compound, has been successfully achieved through mechanochemical methods. For example, an iodine-mediated oxidative annulation of aniline derivatives under solvent-free ball-milling conditions has been reported to produce multi-substituted quinolines in high yields. nih.gov This suggests the potential for applying similar mechanochemical strategies to the cyclization reactions of this compound.

Catalyst Systems for Sustainable Synthesis

The development of novel and reusable catalysts is a cornerstone of green chemistry. Several types of catalysts show promise for the sustainable synthesis of derivatives of this compound.

Potassium Phthalimide (B116566): Potassium phthalimide is known to catalyze various organic transformations, including condensation reactions. nih.govacs.orgresearchgate.net It has been employed as an efficient and effective basic organocatalyst in one-pot, multi-component reactions for the synthesis of various heterocyclic compounds. The use of such an organocatalyst can avoid the need for toxic and expensive metal catalysts, and the reactions can often be carried out in environmentally friendly solvents like water.

Ionic Organic Solids: Ionic liquids, which are salts with low melting points, have gained attention as green reaction media and catalysts due to their negligible vapor pressure, thermal stability, and recyclability. sioc-journal.cnyoutube.comyoutube.comthieme-connect.deunipa.iteurekaselect.com They have been successfully used in the synthesis of a wide range of nitrogen-containing heterocycles. The tunable nature of their cations and anions allows for the design of task-specific ionic liquids that can enhance reaction rates and selectivities in the synthesis of derivatives from this compound.

Biodegradable Nanocomposites: The use of biodegradable polymers as supports for catalysts is an emerging area in green chemistry. Materials like cellulose (B213188) and alginate can be functionalized to support metal nanoparticles or organocatalysts, creating heterogeneous catalysts that are easily separable and recyclable. acs.orgnih.govresearchgate.netrsc.orgmdpi.comacs.orgrsc.orgrsc.orgresearchgate.net For instance, alginate-supported catalysts have been used in Knoevenagel condensation reactions, and cellulose has been employed as a support for various catalytic transformations. nih.govresearchgate.netrsc.orgacs.org These biodegradable nanocomposite catalysts offer a sustainable approach to the synthesis of fine chemicals and could be adapted for the production of derivatives of this compound.

Advanced Spectroscopic and Structural Elucidation for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Analysis (e.g., ¹H, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(2-Amino-3,4-dimethoxyphenyl)ethanone, ¹H and ¹³C-NMR spectra provide unambiguous evidence for its structure.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The electron-donating effects of the amino and methoxy (B1213986) groups significantly influence the chemical shifts of the aromatic protons.

Aromatic Protons: Two protons on the aromatic ring are expected to appear as doublets in the aromatic region (typically δ 6.0-7.5 ppm). Their specific shifts and coupling constants would confirm the 1,2,3,4-substitution pattern.

Amino Protons (-NH₂): A broad singlet corresponding to the two protons of the primary amine group would likely appear in the region of δ 4.0-6.0 ppm. The chemical shift can vary depending on the solvent and concentration.

Methoxy Protons (-OCH₃): Two sharp singlets are anticipated, each integrating to three protons, representing the two non-equivalent methoxy groups at the C-3 and C-4 positions. These typically appear around δ 3.8-4.0 ppm.

Acetyl Protons (-COCH₃): A singlet integrating to three protons for the methyl group of the ethanone (B97240) moiety is expected to be observed in the upfield region, typically around δ 2.5 ppm.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and would appear as a singlet at the downfield end of the spectrum, typically around δ 195-205 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bearing the oxygen atoms (C-3, C-4) and the amino group (C-2) would be shifted significantly downfield, while the others would appear at chemical shifts influenced by their respective substituents.

Methoxy Carbons (-OCH₃): Two signals for the methoxy carbons would be present in the δ 55-65 ppm range.

Acetyl Carbon (-CH₃): The methyl carbon of the acetyl group would be found in the upfield region, typically around δ 25-30 ppm.

Table 1: Predicted NMR Data for this compound

| Assignment | ¹H-NMR Predicted Chemical Shift (δ, ppm) | ¹³C-NMR Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| -COCH₃ | ~2.5 (s, 3H) | ~28 |

| -OCH₃ | ~3.9 (s, 6H, two overlapping or distinct singlets) | ~56, ~61 |

| -NH₂ | ~5.0 (br s, 2H) | - |

| Aromatic C-H | ~6.2 (d, 1H), ~7.1 (d, 1H) | ~99, ~112 |

| Aromatic C-NH₂ | - | ~145 |

| Aromatic C-OCH₃ | - | ~148, ~152 |

| Aromatic C-CO | - | ~118 |

Note: Predicted values are based on structural analysis and comparison with similar compounds. Actual values may vary based on experimental conditions.

Infrared (IR) Spectroscopy in Functional Group Analysis (e.g., FT-IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The FT-IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

N-H Stretching: The primary amine group (-NH₂) is identified by two characteristic medium-to-weak absorption bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups appears just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the ketone carbonyl group (C=O) is expected in the range of 1650-1680 cm⁻¹. The conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-amino group would shift this peak to a lower wavenumber compared to a simple aliphatic ketone.

N-H Bending: The scissoring vibration of the primary amine group typically results in a medium-to-strong band around 1590-1650 cm⁻¹. researchgate.net

C-O Stretching: Strong bands corresponding to the asymmetric and symmetric C-O stretching of the aryl-alkyl ether (methoxy) groups are expected around 1260 cm⁻¹ and 1020 cm⁻¹, respectively. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2980 | Medium |

| Ketone | C=O Stretch | 1650 - 1680 | Strong |

| Primary Amine | N-H Bend | 1590 - 1650 | Medium-Strong |

| Aryl Ether | Asymmetric C-O Stretch | ~1260 | Strong |

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Pattern Determination (e.g., ESI-MS, LC-QTOF-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution techniques like Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS) can determine the elemental composition of a compound with high accuracy. nih.govnih.gov

For this compound (C₁₀H₁₃NO₃), the molecular weight is 195.22 g/mol . In high-resolution mass spectrometry, the protonated molecule [M+H]⁺ would be observed, allowing for precise mass determination and formula confirmation.

The fragmentation pattern provides further structural proof:

Loss of Acetyl Radical: A common fragmentation pathway is the cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in a fragment corresponding to the loss of a neutral acetyl radical (•COCH₃).

Loss of Methyl Group: Another characteristic fragmentation is the loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to a prominent [M-15]⁺ ion.

Acylium Ion: The formation of an acylium ion [CH₃CO]⁺ at m/z 43 is also highly probable.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₀H₁₄NO₃]⁺ | 196.0974 | Protonated molecular ion |

| [M-CH₃]⁺ | [C₉H₁₀NO₃]⁺ | 180.0661 | Loss of a methyl radical from a methoxy group |

| [M-COCH₃]⁺ | [C₈H₁₀NO₂]⁺ | 152.0712 | Loss of an acetyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Absorption Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound is dominated by its chromophores: the substituted benzene (B151609) ring and the carbonyl group.

The aromatic ring gives rise to intense π → π* transitions. The presence of powerful electron-donating groups (auxochromes) like the amino (-NH₂) and methoxy (-OCH₃) groups, along with the carbonyl group, causes a significant bathochromic (red) shift of these absorption bands to longer wavelengths compared to benzene. A weak n → π* transition associated with the non-bonding electrons of the carbonyl oxygen is also expected at a longer wavelength. nih.gov The absorption maxima (λmax) provide a characteristic fingerprint for the conjugated system.

Table 4: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Expected λmax Region (nm) |

|---|---|---|

| π → π* | Substituted Benzene Ring | ~240-260 |

| π → π* | Conjugated System | ~280-320 |

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. While specific XRD data for this compound was not found in the search, analysis of a closely related compound, 1-(3,4-dimethoxyphenyl)ethanone, demonstrates the type of information obtained. researchgate.net

An XRD analysis of the title compound would yield precise data on:

Crystal System and Space Group: Defines the symmetry and repeating unit of the crystal lattice.

Unit Cell Dimensions: Provides the lengths (a, b, c) and angles (α, β, γ) of the unit cell.

Atomic Coordinates: Determines the exact position of each non-hydrogen atom in space.

Bond Lengths and Angles: Confirms the connectivity and geometry of the molecule.

Intermolecular Interactions: Reveals details about hydrogen bonding and π–π stacking interactions that stabilize the crystal packing. For the title compound, a key feature would be the intramolecular hydrogen bond between the ortho-amino group and the ketone's carbonyl oxygen.

Table 5: Illustrative Crystal Data for the Related Compound 1-(3,4-Dimethoxyphenyl)ethanone researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9543 (7) |

| b (Å) | 13.3271 (11) |

| c (Å) | 8.8107 (7) |

| β (°) | 92.761 (3) |

This data is for a related compound and serves only to illustrate the output of an XRD analysis.

Thermal Analysis Techniques in Material Characterization (e.g., TGA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), provide information about the thermal stability and decomposition profile of a material. A TGA curve plots the mass of a sample as a function of temperature.

For this compound, TGA would determine the onset temperature of decomposition, indicating its thermal stability. The TGA curve would likely show a multi-step decomposition process. Initial mass loss at lower temperatures could correspond to the loss of the acetyl group, followed by the cleavage of the methoxy groups. The complete decomposition of the aromatic ring would occur at much higher temperatures. Based on studies of similar amino-substituted aromatic compounds, thermal stability is influenced by the nature and position of substituents on the aromatic ring. researchgate.net This data is critical for understanding the material's behavior under thermal stress.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic and Energetic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetic properties of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can determine the ground-state energy, electron density, and derived properties of a molecule like 1-(2-Amino-3,4-dimethoxyphenyl)ethanone.

Theoretical calculations for similar molecules have been performed using DFT with functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. For this compound, these calculations would first involve geometry optimization to find the most stable three-dimensional conformation of the molecule.

Table 1: Illustrative DFT-Calculated Properties for this compound Note: These are representative properties that would be calculated via DFT; specific values require dedicated computation.

| Property | Description | Illustrative Calculated Value |

| Total Energy | The total electronic energy of the optimized molecule in its ground state. | Value in Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Value in eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Value in eV |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; indicates chemical reactivity. | Value in eV |

| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | Value in Debye |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govmdpi.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, docking simulations would be employed to predict its binding affinity and interaction patterns within the active site of a specific biological target. For instance, given that many acetophenone (B1666503) derivatives exhibit inhibitory activity against enzymes like cyclooxygenase (COX) or various kinases, this compound could be docked into the crystal structure of such a protein. japer.inmdpi.com

The simulation calculates a docking score, which estimates the binding free energy, with more negative scores indicating stronger binding. Furthermore, the analysis reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the protein's active site. For example, the amino and carbonyl groups of the compound are potential hydrogen bond donors and acceptors, respectively, which could form key interactions stabilizing the ligand-protein complex. mdpi.com

Table 2: Illustrative Molecular Docking Results for this compound Note: This table represents the type of data generated from a molecular docking simulation against a hypothetical protein target.

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr385 | Hydrogen Bond |

| Val349, Leu352 | Hydrophobic | ||

| Focal Adhesion Kinase (FAK) | -7.9 | Cys502 | Hydrogen Bond |

| Ala451, Leu565 | Hydrophobic |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties using statistical methods. nih.govsciforum.net These models, once validated, can be used to predict properties for new or untested compounds, saving time and experimental resources. semanticscholar.orgcrpsonline.com

To develop a QSPR model for properties of this compound, such as its octanol-water partition coefficient (LogP) or boiling point, a dataset of structurally similar compounds with known experimental values for these properties would be assembled. For each molecule in the dataset, a set of numerical values known as molecular descriptors, which encode structural, electronic, or topological information, is calculated.

Statistical techniques like multiple linear regression or machine learning algorithms are then used to build a mathematical equation linking the descriptors to the property of interest. This validated model can then be used to predict the LogP or boiling point of this compound based on its calculated descriptors. Such predictions are valuable for assessing properties relevant to environmental fate, bioavailability, and process chemistry.

Table 3: Illustrative QSPR-Predicted Properties for this compound Note: These values are examples of properties that can be predicted using QSPR models.

| Property | Description | Predicted Value |

| LogP | The logarithm of the octanol-water partition coefficient; a measure of lipophilicity. | 1.85 |

| Boiling Point | The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid. | 315.2 °C |

| Water Solubility | The maximum amount of the compound that can dissolve in a given amount of water. | 2.5 g/L |

Simulation Studies on Reaction Energetics and Mechanisms

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including the energetics of reaction pathways. purdue.edu By mapping the potential energy surface, these simulations can identify transition states, reaction intermediates, and calculate activation energies, offering a detailed picture of how a reaction proceeds. researchgate.netmdpi.com

For this compound, simulation studies could be applied to various potential reactions, such as electrophilic aromatic substitution, N-acetylation, or oxidation. Using DFT methods, the geometries of reactants, products, intermediates, and transition states along a proposed reaction coordinate would be optimized. The energy differences between these structures allow for the calculation of reaction enthalpies and activation barriers.

For example, a study on the oxidation of a similar compound, 1-(3′,4′-dimethoxyphenyl)propene, successfully used DFT to elucidate a multi-step reaction mechanism involving radical formation, water addition, and bond cleavage. mdpi.com A similar approach for this compound would provide crucial insights into its reactivity and degradation pathways, predicting the most likely products and the energy required to form them.

Analysis of Molecular Electrostatic Potential (MEP) for Electrophilic and Nucleophilic Regions

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net

For this compound, an MEP map would reveal the regions of negative and positive electrostatic potential.

Negative Regions (typically colored red): These areas correspond to high electron density and are susceptible to electrophilic attack. For this molecule, the most negative regions would be concentrated around the electronegative oxygen atoms of the carbonyl and methoxy (B1213986) groups, as well as the nitrogen atom of the amino group. These sites are the most likely to interact with positive charges or act as hydrogen bond acceptors.

Positive Regions (typically colored blue): These areas correspond to electron-deficient regions and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group and the aromatic ring would exhibit the most positive potential.

MEP analysis thus provides a clear, qualitative picture of the molecule's reactive sites, complementing the quantitative data from other computational methods. thaiscience.info

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Electron Density

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex results of a quantum chemical calculation into the intuitive language of Lewis structures, including bonds, lone pairs, and delocalization effects. uni-muenchen.denih.gov It provides a detailed description of electron density distribution and the stabilizing interactions within a molecule. researchgate.net

In the case of this compound, NBO analysis would first determine the natural atomic charges on each atom, offering a more robust picture of charge distribution than other methods. It would then identify the Lewis structure, describing the C-C, C-H, C-O, C-N, and C=O bonds, as well as the lone pairs on the oxygen and nitrogen atoms.

Table 4: Illustrative NBO Donor-Acceptor Interactions for this compound Note: This table shows representative hyperconjugative interactions and their stabilization energies (E(2)) that would be identified by NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C-C)ring | High | Lone Pair → π* delocalization |

| LP (O)methoxy | π* (C-C)ring | Moderate | Lone Pair → π* delocalization |

| π (C-C)ring | π* (C=O)acetyl | Moderate | π → π* conjugation |

Structure Activity Relationship Sar Studies and Molecular Design

Design of Analogs for Modulated Biological Activity

The design of analogs based on the aminodimethoxy-substituted phenyl-ethanone core is a key strategy for discovering compounds with new or enhanced biological activities. Research in this area often focuses on modifying the core structure to optimize interactions with biological targets.

For instance, studies on structurally related phenylethanolamine derivatives have demonstrated their potential in cancer therapy. Analogs of the isomeric compound 2-Amino-1-(3,4-dimethoxyphenyl)ethanone have been investigated for their ability to modulate P-glycoprotein (P-gp), a protein associated with multidrug resistance (MDR) in cancer cells. In one study, certain analogs significantly reversed paclitaxel (B517696) resistance in breast cancer cell lines. The design process for these analogs involves synthesizing a series of compounds with slight variations to the core structure and then screening them for improved efficacy.

The development of novel pyrazinoindolone scaffolds for use as anti-breast cancer agents also illustrates the principles of analog design. nih.gov In this context, a series of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs were synthesized to explore their therapeutic potential. nih.gov This work highlights how a core scaffold can be systematically modified—for example, by introducing different amide groups—to identify compounds with potent and selective cytotoxicity against specific cancer cell lines. nih.gov

The following table summarizes examples of analog design strategies applied to related scaffolds to achieve modulated biological activity.

| Scaffold/Analog Class | Design Strategy | Target Biological Activity | Key Finding |

|---|---|---|---|

| Phenylethanolamine Derivatives | Modification of substituents on the phenyl ring | P-glycoprotein (P-gp) Modulation | Methoxy-substituted analogs showed enhanced P-gp modulating activity, reversing drug resistance in cancer cells. |

| Pyrazinoindolone Carboxamides | Introduction of diverse carboxamide groups (e.g., furan-2-yl-methylamide, benzylamide) | Anticancer (Triple-Negative Breast Cancer) | Analogs with a benzyl (B1604629) group at the N-2 position exhibited more potent activity than the EGFR-TK inhibitor gefitinib. nih.gov |

| smolecule.comtriazino[2,3-c]quinazolines | Bioisosteric replacement of carboxylic acid fragments | Anti-inflammatory | Replacement of a methylthiopropionate fragment with ethylthioacetate resulted in a significant increase in anti-inflammatory activity. nih.gov |

Influence of Substituents on Biological Activity and Reactivity (e.g., Methoxy (B1213986) Groups, Halogens, Amino Group)

The substituents on the phenyl ring of 1-(2-Amino-3,4-dimethoxyphenyl)ethanone—namely the amino and methoxy groups—are critical determinants of its chemical reactivity and biological interactions.

Methoxy Groups (-OCH₃): The two methoxy groups are electron-donating, which increases the electron density on the aromatic ring. This electronic effect enhances the reactivity of the ring towards certain chemical reactions and is crucial for biological activity. Studies on P-gp modulating analogs showed that the presence of methoxy groups was a significant factor in their efficacy against drug resistance mechanisms. The position of the methoxy groups is also vital; research on other aromatic compounds has shown that altering the methoxy group's position (e.g., ortho vs. para) can significantly impact the resulting compound's antimicrobial and cytotoxic activity. mdpi.com The electron-donating nature of these groups enhances reactivity in reactions like thiazole (B1198619) synthesis.

Amino Group (-NH₂): The amino group is a key functional group that can participate in hydrogen bonding and Schiff base formation, which is not possible with analogs containing a hydroxyl group instead. This capability can enhance interactions with biological targets. From a reactivity standpoint, the amino group's ability to conjugate with the phenyl ring reduces the electrophilicity of the ketone, influencing how the molecule reacts. However, the amino group can also be a site of reactivity itself, for example, by reacting with species like hypochlorous acid (HOCl), which can lead to the formation of chloramines. mdpi.com

Halogens (e.g., -Br, -I): Introducing electron-withdrawing substituents like halogens provides a stark contrast to the electron-donating methoxy groups. Halogenated analogs, such as 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone, exhibit altered chemical properties and reactivity. The introduction of a bromine atom can increase receptor affinity in neuroactive agents.

The table below details the influence of different substituents on the properties of the aminodimethoxy-acetophenone core and related structures.

| Substituent | Position | Electronic Effect | Impact on Activity/Reactivity | Example Compound Context |

|---|---|---|---|---|

| Methoxy (-OCH₃) | 3,4- | Electron-donating | Enhances reactivity in thiazole synthesis; crucial for P-gp modulating activity. | 2-Amino-1-(3,4-dimethoxyphenyl)ethanone |

| Methoxy (-OCH₃) | 2,5- | Moderate donating | Improves solubility, which is beneficial for CNS drug delivery. | Midodrine analogs |

| Amino (-NH₂) | 2- or 3- | Electron-donating; H-bonding | Enables hydrogen bonding and Schiff base formation, enhancing biological target interaction. Reduces ketone electrophilicity. | This compound |

| Bromine (-Br) | 4- | Electron-withdrawing | Increases receptor affinity in certain neuroactive agents. Alters chemical reactivity compared to methoxy-substituted versions. | bk-2C-B |

Development of Medicinal Chemistry Scaffolds and Lead Compounds

A medicinal chemistry scaffold is a core structure of a molecule upon which various modifications are made to develop new drugs. This compound and its isomers serve as valuable scaffolds and lead compounds for the development of new therapeutic agents. A lead compound is a chemical that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal properties that require modification.

The aminophenylethanone framework is a key building block. For example, 1-(2-Amino-4,5-dimethoxyphenyl)ethanone serves as a precursor for the synthesis of various organic compounds and is used in research related to enzyme inhibition and receptor binding. Its structural isomer, 2-Amino-1-(3,4-dimethoxyphenyl)ethanone, has been highlighted as a scaffold for developing agents with applications in cancer treatment and neuropharmacology due to the P-gp modulating activity of its derivatives.

The versatility of such scaffolds is also demonstrated in the synthesis of more complex heterocyclic systems. 2-Aminothiophenes, for example, are well-known building blocks for creating biologically active thiophene-containing molecules, acting as promising inhibitors, receptors, and modulators in medicinal chemistry. nih.gov Similarly, the pyrazinoindolone scaffold has been developed to create new anti-breast cancer agents. nih.gov The this compound structure, with its reactive amino and ketone groups, provides a starting point for synthesizing a diverse library of compounds for biological screening, positioning it as a valuable lead structure in drug discovery programs.

Bioisosteric Approaches in Analog Design

Bioisosterism is a strategy in medicinal chemistry for designing analogs by replacing one functional group or atom with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. u-tokyo.ac.jp This approach is a powerful tool for optimizing lead compounds, as bioisosteric replacements can significantly alter molecular properties like size, shape, electron distribution, and reactivity, which in turn affects biological activity, selectivity, and toxicity. nih.gov

A classic example of bioisosteric replacement relevant to the this compound structure is the interchange of an amino group (-NH₂) for a hydroxyl group (-OH). u-tokyo.ac.jp These two groups are monovalent bioisosteres and can have profound effects on a molecule's biological profile. For example, substituting the hydroxyl group in folic acid with an amino group led to the development of the anticancer drug aminopterin. u-tokyo.ac.jp

In the context of designing analogs of this compound, a bioisosteric approach could involve:

Amino/Hydroxyl Interchange: Replacing the amino group with a hydroxyl group to investigate changes in hydrogen bonding capacity and interaction with target receptors. u-tokyo.ac.jp

Ring Equivalents: Replacing the phenyl ring with a heterocyclic ring (like thiophene (B33073) or pyridine) to alter physicochemical properties and explore new interactions with a biological target.

Ketone Replacement: Substituting the ketone group with other functionalities to modulate reactivity and polarity.

A notable application of bioisosterism was the development of novel N-Methyl-D-aspartate (NMDA) antagonists, where the α-amino acid functionality was replaced by a 3,4-diamino-3-cyclobutene-1,2-dione group. nih.gov This novel bioisostere resulted in compounds with good affinity for the NMDA receptor, demonstrating how non-classical replacements can lead to potent and unique drug candidates. nih.gov Such innovative bioisosteric strategies are directly applicable to the modification of the this compound scaffold to explore new pharmacological possibilities.

Research into Biological Activity and Molecular Mechanisms

Investigations into Neurochemical Pathways

The structural characteristics of aminophenylethanone derivatives hint at their potential to interact with the central nervous system. Research has explored their influence on neurotransmitter systems, which are fundamental to brain function and are implicated in a variety of neurological and psychiatric conditions.

Potential Involvement in Neurotransmitter Synthesis Pathways

The biological activity of compounds structurally related to 1-(2-Amino-3,4-dimethoxyphenyl)ethanone has been linked to their interaction with neurotransmitter systems. For instance, the related compound 2-Amino-1-(3,4-dimethoxyphenyl)ethanone is noted for its engagement with these pathways, which could pave the way for new therapeutic approaches for neurodegenerative diseases by modulating neurotransmitter levels.

Serotonin (5-HT) is a key neurotransmitter involved in regulating sleep, mood, and behavior. nih.gov The brain's cortical 5-HT system is a target for treating neuropsychiatric disorders like depression, anxiety, and schizophrenia. nih.gov Research into the biosynthesis of related compounds, such as 2-aminoacetophenone, has shown connections to the kynurenine (B1673888) metabolic pathway, which is intertwined with neurotransmitter synthesis. nih.gov

Modulation of Neurological Receptors

Derivatives of the core dimethoxyphenyl-ethanamine structure have been specifically designed to target neurological receptors. The 5-HT₂ receptor family, particularly the 5-HT₂A subtype, is abundant in brain regions responsible for cognition, memory, and mood. nih.gov These receptors are critical in mediating both normal and psychotic states. nih.gov

To this end, specific radioligands have been developed to study these receptors. For example, 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine ([¹¹C]CIMBI-5) has been synthesized as a selective ligand for 5-HT₂A receptors to enable their study through positron emission tomography (PET) imaging. nih.gov The development of such specific ligands is crucial for understanding the role of these receptors in psychiatric disorders. nih.gov

Role in Enzyme Inhibition and Modulation

The compound 1-(2-Amino-4,5-dimethoxyphenyl)ethanone, an isomer of the subject compound, is utilized in scientific studies focusing on enzyme inhibition. Derivatives of these aminoacetophenones, particularly quinazolinones, have been a significant focus of research for their enzyme-inhibiting capabilities.

In one study, newly synthesized 2-substituted quinazoline (B50416) derivatives were screened against a panel of 109 kinases to determine their potency and selectivity as kinase inhibitors. nih.gov Furthermore, a series of thieno[3,2-d]pyrimidinones and quinazolinones were designed and synthesized to improve upon the biological activity of related compounds as inhibitors of the enzyme 17β-hydroxysteroid dehydrogenase type 2. researchgate.net Other research has focused on synthesizing quinazolinone derivatives for their potential inhibitory action on pancreatic lipase, which could have applications in managing obesity. researchgate.net

Additionally, multi-enzyme biosynthesis systems have been developed for the production of related compounds like 3-amino-2-hydroxy acetophenone (B1666503), demonstrating a sophisticated level of enzyme modulation. researchgate.netnih.gov

Interactions with Biological Receptors (e.g., Beta-Adrenergic Receptors)

The potential for aminophenylethanone-related structures to interact with biological receptors extends to the adrenergic system. The β2 adrenergic receptor (B2AR) is a G protein-coupled receptor that is a key signaling protein in respiratory, cardiovascular, and metabolic regulation. nih.gov

Research into the development of new radioligands for imaging beta-adrenergic receptors has led to the synthesis of a series of 1-(substituted amino)-3-(4-indolyloxy)-propan-2-ol derivatives. nih.gov The affinity of these compounds for beta-receptors was measured by their ability to inhibit the binding of a known radioligand to rat cortical and cerebellar membranes. nih.gov The most potent of these derivatives displayed high affinity, suggesting that their radiolabeled versions could be valuable for receptor imaging studies. nih.gov

Antiprion Activity Research and Mechanism Insights

Currently, there is no publicly available scientific literature detailing research into the specific antiprion activity of this compound or its direct derivatives.

Research on Anti-Ulcer Activity of Derivatives

Derivatives of aminophenylethanones have been investigated for their potential gastroprotective effects. In a study focused on developing new anti-ulcer agents, a series of compounds based on a 1-thia-4,8-diazaspiro decan-3-one scaffold were synthesized and tested. researchgate.net Several of these derivatives were found to possess anti-ulcer activity comparable to that of the proton-pump inhibitor omeprazole. researchgate.net

Furthermore, certain 2,3-disubstituted quinazolin-4(3H)-ones, which can be synthesized from aminoacetophenones, have been noted for their favorable analgesic and anti-inflammatory functions with reduced ulcerogenic side effects compared to standard drugs like aspirin. nih.gov

Research on Anti-Cancer Activity

There is no available scientific literature detailing studies on the anti-cancer activity of this compound against leukemia, prostate cancer, erythroleukemia, or breast cancer. While research exists for structurally related compounds, such as derivatives of 1-(3-Amino-4,5-dimethoxyphenyl)ethanone and other methoxyphenyl-containing molecules which have shown some anti-proliferative effects, these findings are not directly applicable to this compound.

Research on Antimicrobial and Antifungal Activities

No specific studies investigating the antimicrobial or antifungal properties of this compound could be identified. Research into other molecules containing a dimethoxyphenyl group has been conducted, but direct evidence for this specific compound's efficacy against microbial or fungal pathogens is not present in the available literature.

Oxidative Stress and Antioxidant Research

There is no published research that evaluates the role of this compound in oxidative stress or its potential as an antioxidant. The antioxidant properties of various phenolic and aminophenolic compounds have been a subject of scientific interest, but specific data for this compound is not available.

Metabolic Pathway Research

No studies were found that investigate the effects of this compound on metabolic pathways, including any potential influence on tryptophan metabolism disturbances. The intricate pathways of tryptophan and its metabolites, such as the kynurenine pathway, are significant areas of biomedical research; however, the interaction of this specific compound with these pathways has not been documented.

Research on Anti-Diabetic Effects and Glucose Metabolism Modulation

There is a lack of research into the anti-diabetic potential of this compound or its effects on the modulation of glucose metabolism. While other compounds with structural similarities have been explored for their impact on glucose uptake and related signaling pathways, no such data exists for the compound .

Investigating Effects on Insect Behavior and Physiology

No scientific literature is available regarding the effects of this compound on insect behavior or physiology.

At present, the scientific community has not published research on the biological activities of This compound within the specific areas of anti-cancer, antimicrobial, antioxidant, metabolic, anti-diabetic, or insecticidal effects. Therefore, no detailed research findings or data tables can be provided as per the requested outline. Further research would be required to determine if this compound possesses any of the interrogated biological activities.

Advanced Applications in Chemical and Biomedical Research

Intermediate in Pharmaceutical Synthesis Research

1-(2-Amino-3,4-dimethoxyphenyl)ethanone and its isomers serve as crucial intermediates in the synthesis of pharmacologically active compounds. The presence of the amine, ketone, and electron-donating methoxy (B1213986) groups on the aromatic ring allows for a variety of chemical transformations, making it a valuable precursor in drug discovery and development.

Research into related aminoacetophenone derivatives has highlighted their potential in creating compounds with therapeutic effects. For instance, derivatives of aminophenylethanone are investigated for their roles in enzyme inhibition and receptor binding studies, which are fundamental processes in the development of new drugs. The general class of aminodimethoxyacetophenones is recognized as a valuable starting block for the diversity-oriented synthesis of natural product analogs, which are frequently studied as lead compounds in drug discovery. nih.gov A patent for the synthesis of (±)-2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide (B32628) monohydrochloride, a pharmaceutical intermediate, utilizes a related amino dimethoxy ethanone (B97240) derivative, underscoring the role of this class of compounds in pharmaceutical manufacturing. google.com

Table 1: Role of Aminophenylethanone Derivatives in Pharmaceutical Research

| Application Area | Research Focus | Example from Related Compounds |

| Drug Discovery | Precursors for pharmacologically active molecules | Synthesis of natural product analogs nih.gov |

| Medicinal Chemistry | Enzyme inhibition and receptor binding studies | Use of isomers in biological assays |

| Pharmaceutical Synthesis | Intermediates for targeted drug molecules | Patented synthesis of a Midodrine intermediate google.com |

Building Block for Heterocyclic Systems and Alkaloids

The reactivity of this compound makes it an ideal starting material for constructing a variety of heterocyclic systems, which form the core of many natural products and synthetic drugs.

Isoquinoline (B145761) Alkaloids

Isoquinoline alkaloids are a large class of naturally occurring compounds with a wide range of biological activities, including antitumor, antibacterial, and neuroprotective effects. nih.govresearchgate.net Several classical synthetic methods for creating the isoquinoline core, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, can theoretically utilize aminoketone precursors like this compound. wikipedia.orgwikipedia.org

Bischler-Napieralski Reaction: This method involves the cyclodehydration of a β-phenylethylamine. wikipedia.org A derivative of this compound could be elaborated into a suitable β-phenylethylamine, which would then undergo cyclization to form a dihydroisoquinoline, a direct precursor to isoquinoline alkaloids.

Pomeranz–Fritsch Reaction: This reaction synthesizes isoquinolines from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.org While not a direct use of the aminoketone, the aromatic portion of this compound represents the core structure found in many isoquinoline alkaloids derived from the amino acid tyrosine. wikipedia.org

Pyrroles

The pyrrole (B145914) ring is another fundamental heterocyclic motif present in many biologically active molecules. uib.no Synthetic strategies like the Paal-Knorr synthesis are classic methods for forming pyrrole rings. The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgwikipedia.org this compound, containing a primary amine, is a suitable substrate for this type of reaction when combined with a 1,4-dicarbonyl compound.

More advanced methods have been developed that directly utilize α-amino carbonyl compounds. For example, an iodine-catalyzed cyclization of α-amino carbonyl compounds with aldehydes provides a direct route to polysubstituted pyrroles. organic-chemistry.org This approach is directly applicable to this compound, offering a pathway to novel pyrrole derivatives.

Thiadiazoles

Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom, known for their diverse pharmacological properties. mdpi.com The synthesis of 1,3,4-thiadiazoles can be achieved through various routes, often starting from thiosemicarbazide (B42300) and a carboxylic acid or its derivative. mdpi.comencyclopedia.pub In one common method, a carboxylic acid is reacted with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride to yield a 2-amino-1,3,4-thiadiazole. mdpi.com The aminophenyl ethanone structure can be chemically modified to participate in such cyclization reactions, for instance, by converting the acetyl group into a carboxylic acid derivative, thus serving as a building block for substituted thiadiazoles.

Table 2: Heterocyclic Synthesis Pathways Utilizing Aminoketone Scaffolds

| Heterocycle | Synthetic Method | Role of Aminoketone |

| Isoquinoline | Bischler-Napieralski Reaction | Precursor to the required β-phenylethylamine intermediate wikipedia.org |

| Pyrrole | Paal-Knorr Synthesis | Serves as the primary amine source to react with a 1,4-dicarbonyl organic-chemistry.orgwikipedia.org |

| Pyrrole | I₂-Catalyzed Cyclization | Reacts as the α-amino carbonyl component with an aldehyde organic-chemistry.org |

| Thiadiazole | From Carboxylic Acids | Can be modified to form a carboxylic acid derivative for cyclization with thiosemicarbazide mdpi.com |

Research Tools in Biochemical and Neurochemical Studies

While specific studies on this compound as a biochemical tool are not extensively documented, its structural motifs are found in compounds used for such purposes. The isomer 1-(2-Amino-4,5-dimethoxyphenyl)ethanone is reported to be used in research related to enzyme inhibition and receptor binding, suggesting a potential avenue of investigation for the 3,4-dimethoxy isomer.

Furthermore, substituted aminophenones can act as scaffolds for developing fluorescent probes. These probes are designed to bind to specific neurochemicals and generate an optical signal, allowing for the visualization of neurochemical dynamics in the brain. nih.gov The development of such tools is a key area in neurochemical research, aimed at understanding brain function in real-time. Given its structure, this compound could potentially be modified to create novel probes for interrogating neuronal signaling pathways.

Development of Novel Materials with Specific Electronic Properties

The field of materials science is constantly seeking novel organic molecules for the development of advanced materials. The structure of this compound, particularly the aniline-like (aminophenol) core, suggests its potential as a monomer for the synthesis of conducting polymers.

Polyaniline is one of the most studied conducting polymers, synthesized by the oxidative polymerization of aniline (B41778). youtube.com The electrical properties of polyaniline can be tuned by substituting the aniline monomer. It is plausible that polymers derived from this compound could exhibit unique electronic properties due to the presence of the methoxy and acetyl substituents. These groups can influence the polymer's solubility, processability, and electronic bandgap, making such materials candidates for applications in:

Chemical sensors

Corrosion protection

Light-emitting diodes (LEDs) youtube.com

While direct research on polymers from this specific compound is limited, the foundational chemistry of conducting polymers supports its potential as a valuable monomer for creating new materials with tailored electronic characteristics.

Methodological Challenges and Future Research Directions

Purity Optimization Strategies for Research Grade Compounds

Achieving high purity of 1-(2-Amino-3,4-dimethoxyphenyl)ethanone is crucial for obtaining reliable data in research settings. Several standard and advanced purification techniques can be employed to this end.

Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. An ideal solvent will dissolve the compound readily at elevated temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor. For aminophenones, solvents like methanol (B129727) or ethanol (B145695) are often suitable. nih.gov The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to promote crystallization.

High-Performance Liquid Chromatography (HPLC) offers a more sophisticated method for purification, particularly for separating complex mixtures or achieving very high purity. youtube.com Reversed-phase HPLC, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol), is commonly used for compounds like aminophenones. nih.govnih.gov The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, can be used to optimize the separation of components with varying polarities. biotage.com

Column Chromatography is a versatile technique for purifying larger quantities of material. uw.edu For aromatic amines, silica (B1680970) gel is a common stationary phase. However, the acidic nature of silica can sometimes lead to interactions with basic amines, causing tailing of peaks and potential degradation. biotage.com To mitigate this, amine-bonded silica columns can be used, which provide a more alkaline environment and can improve separation. biotage.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is optimized using thin-layer chromatography (TLC) to achieve the best separation. uw.edugrafiati.com

Table 1: Comparison of Purification Strategies

| Technique | Principle | Advantages | Disadvantages | Typical Solvents/Phases |

| Recrystallization | Differential solubility at varying temperatures | Simple, cost-effective, good for large quantities | May not be effective for all impurities, potential for product loss | Methanol, Ethanol, Water nih.gov |

| HPLC | Differential partitioning between stationary and mobile phases | High resolution, high purity, suitable for complex mixtures | Expensive, smaller scale, requires specialized equipment | Reversed-phase: C18 column, water/acetonitrile or water/methanol mobile phase nih.govnih.gov |

| Column Chromatography | Adsorption chromatography | Versatile, scalable, can separate a wide range of compounds | Can be time-consuming, potential for compound degradation on silica | Normal-phase: Silica gel or amine-bonded silica, hexane/ethyl acetate mobile phase biotage.combiotage.com |

Stability Studies and Degradation Pathways in Research Contexts

Understanding the stability of this compound is critical for its handling, storage, and interpretation of experimental results. Like other aminophenones, it is susceptible to degradation under certain conditions.

Pyrolytic Degradation: The thermal decomposition of organic compounds, known as pyrolysis, can lead to a complex mixture of products. For ketones and aromatic compounds, pyrolysis can result in the cleavage of chemical bonds and the formation of smaller molecules, as well as polymerization. researchgate.netrsc.org The presence of both an amino group and a ketone functionality in this compound suggests that its pyrolytic degradation could involve multiple pathways, including decarboxylation, deamination, and ring-opening reactions. Studies on the pyrolysis of related compounds like aldehydes and ketones in biomass indicate that the product distribution is highly dependent on temperature and the presence of oxygen. researchgate.netresearchgate.netcnr.it

Oxidative Degradation: The amino group in aromatic amines is susceptible to oxidation, which can lead to the formation of colored byproducts and polymers. nih.gov This degradation can be influenced by factors such as light, air (oxygen), and the presence of metal ions. The methoxy (B1213986) groups on the aromatic ring are electron-donating and can influence the susceptibility of the compound to oxidative degradation.

Hydrolytic Degradation: While generally stable, under strongly acidic or basic conditions and elevated temperatures, the ether linkages of the methoxy groups could potentially undergo hydrolysis. The amide linkage in related acetamido compounds is known to be susceptible to base-mediated hydrolysis. nih.gov

Solvent and Catalyst Optimization in Synthetic Research

The synthesis of this compound and its analogs often involves steps where the choice of solvent and catalyst is crucial for achieving high yields and purity.

Solvent Effects: The solvent can influence reaction rates, selectivity, and the solubility of reactants and products. For instance, in reactions involving the formation of the amino group, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) might be preferred. In contrast, for reactions like Friedel-Crafts acylation, which could be a potential route to the acetophenone (B1666503) core, nonpolar solvents like dichloromethane (B109758) or nitrobenzene (B124822) are typically used.

Catalyst Optimization: Many synthetic transformations require a catalyst to proceed at a reasonable rate. For example, the reduction of a nitro group to an amino group often employs catalysts like palladium on carbon (Pd/C) with hydrogen gas or transfer hydrogenation reagents. The choice of catalyst and reaction conditions (temperature, pressure) can significantly impact the efficiency and selectivity of the reaction. In some cases, acid catalysts are used in reactions involving acetophenones. scribd.com

Addressing Byproduct Formation and Polymerization in Synthesis

A significant challenge in the synthesis of this compound is the potential for byproduct formation and polymerization.

Polymerization: The presence of a reactive amino group makes aminophenones susceptible to polymerization, especially under oxidative conditions or in the presence of certain catalysts. mdpi.comresearchgate.net This can lead to the formation of insoluble, high-molecular-weight materials that are difficult to remove and result in significant yield loss. The use of protecting groups for the amine functionality during certain synthetic steps can be a strategy to prevent unwanted polymerization.

Computational Model Validation and Improvement

Computational chemistry offers powerful tools for understanding the properties and reactivity of molecules like this compound.

Predicting Properties: Quantum mechanical calculations can be used to predict various properties of the molecule, such as its geometry, electronic structure, and spectroscopic characteristics (e.g., NMR and IR spectra). These predictions can be compared with experimental data to validate the computational models.

Reaction Modeling: Computational models can also be used to study reaction mechanisms and predict the feasibility of different synthetic routes. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can gain insights into the most likely reaction pathways and identify potential byproducts. The accuracy of these models can be improved by comparing the predicted outcomes with experimental results and refining the computational parameters.

Emerging Synthetic Technologies for the Compound and its Analogs

Recent advances in synthetic chemistry offer new possibilities for the efficient and sustainable synthesis of this compound and related compounds.

Flow Chemistry: This technology involves performing chemical reactions in a continuous-flowing stream rather than in a traditional batch reactor. kreddsci.com Flow chemistry offers several advantages, including precise control over reaction parameters (temperature, pressure, reaction time), improved safety, and enhanced scalability.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. kreddsci.com

Photochemical Synthesis: Light-induced reactions can provide access to unique chemical transformations that are not possible with traditional thermal methods. kreddsci.com This approach can be more environmentally friendly as it often operates at lower temperatures and can avoid the use of harsh reagents.

CRISPR-Cas Technologies: While primarily associated with gene editing, CRISPR-based technologies are also being explored in synthetic biology for the production of complex molecules. nih.gov In the future, it may be possible to engineer microorganisms to produce this compound or its precursors.

Expanding Biological Target Identification and Validation

While the primary focus of this article is on the chemical aspects of this compound, its structural similarity to other biologically active acetophenones suggests that it may have interesting pharmacological properties. nih.gov Future research should focus on identifying and validating its potential biological targets.

Target Identification Strategies: Several methods can be used to identify the molecular targets of a small molecule. nih.gov

Affinity-based pull-down methods involve attaching a tag to the molecule of interest and using it to "pull down" its binding partners from a cell lysate. nih.gov

Label-free methods , such as Drug Affinity Responsive Target Stability (DARTS), rely on the principle that a small molecule can stabilize its target protein, making it more resistant to degradation. nih.gov

Genetic screening , including the use of CRISPR-based approaches, can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its potential target. nih.gov

Validation: Once potential targets are identified, they must be validated to confirm that they are indeed responsible for the observed biological effects of the compound. This can involve a variety of techniques, including in vitro binding assays, enzymatic assays, and studies in cellular and animal models.

Q & A

Q. What are the established synthetic routes for 1-(2-Amino-3,4-dimethoxyphenyl)ethanone, and which reaction conditions are critical for optimizing yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of the aromatic ring. A common approach is Friedel-Crafts acylation of 2-amino-3,4-dimethoxybenzene derivatives using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Critical parameters include:

- Temperature control : Maintained at 0–5°C to prevent over-acylation.

- Protection of the amino group : Use of acetyl or tert-butoxycarbonyl (Boc) groups to avoid side reactions .

- Purification : Column chromatography with silica gel and a gradient of ethyl acetate/hexane (1:4 to 1:2) yields >95% purity.